molecular formula C12H9IZn B6288942 2-Biphenylzinc iodide CAS No. 738580-35-3

2-Biphenylzinc iodide

Cat. No.: B6288942
CAS No.: 738580-35-3
M. Wt: 345.5 g/mol
InChI Key: HFJVAKOEBBUCEC-UHFFFAOYSA-M
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Description

2-Biphenylzinc iodide is an organozinc compound with the molecular formula C12H9IZn. It is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its versatility and effectiveness in forming carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Biphenylzinc iodide can be synthesized through the reaction of biphenyl with zinc and iodine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The general reaction is as follows:

C12H10+Zn+I2C12H9IZn+HI\text{C}_{12}\text{H}_{10} + \text{Zn} + \text{I}_2 \rightarrow \text{C}_{12}\text{H}_{9}\text{IZn} + \text{HI} C12​H10​+Zn+I2​→C12​H9​IZn+HI

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Biphenylzinc iodide primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Bases: Potassium carbonate, sodium hydroxide

Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Biphenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-biphenylzinc iodide exerts its effects involves the formation of a palladium complex through oxidative addition. This complex then undergoes transmetalation with the organozinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling cycle.

Comparison with Similar Compounds

  • Phenylzinc iodide
  • 2-Fluorophenylzinc iodide
  • 4-(4-Morpholino)methylphenylzinc iodide
  • 2-(Ethoxycarbonyl)phenylzinc bromide

Comparison: 2-Biphenylzinc iodide is unique due to its biphenyl structure, which provides greater stability and reactivity in cross-coupling reactions compared to simpler phenylzinc compounds. Its effectiveness in forming biaryl compounds makes it particularly valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

iodozinc(1+);phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.HI.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJVAKOEBBUCEC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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